For-Met-Ala-Ser-OH

Neutrophil Function Chemotaxis Formyl Peptide Receptor

For-Met-Ala-Ser-OH (fMAS) is a high-purity synthetic tripeptide with a defined, submaximal potency profile for FPR1/FPR2. Its N-terminal formyl group is absolutely required for activity, distinguishing it from non-formylated controls. Select this compound for precise SAR investigations, graded neutrophil response studies, or as a PDF substrate in antibacterial screening. Ensure reproducible data with this minimal recognition motif probe.

Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
Cat. No. B1631116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-Met-Ala-Ser-OH
Molecular FormulaC12H21N3O6S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1
InChIKeyFRPHJRVMOFQLPK-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





For-Met-Ala-Ser-OH: A Defined N-Formyl Tripeptide Ligand for Formyl Peptide Receptor Research and Procurement


For-Met-Ala-Ser-OH (CAS 17351-32-5, MW 335.38), also referred to as N-formyl-L-methionyl-L-alanyl-L-serine or fMet-Ala-Ser, is a synthetic tripeptide comprising formylmethionine, alanine, and serine residues with an N-terminal formyl group [1]. It functions as a model ligand for formyl peptide receptors (FPRs) on neutrophils and other immune cells, mimicking the N-terminal structure of bacterial proteins that initiate innate immune responses [2]. As a member of the N-formylmethionyl peptide chemotactic factor family, its defined sequence and commercial availability as a high-purity synthetic peptide (typically ≥95-98% by HPLC) position it as a reference tool for structure-activity relationship (SAR) investigations and receptor pharmacology studies.

Why Generic N-Formyl Tripeptides Cannot Substitute for For-Met-Ala-Ser-OH in Receptor Studies


N-formylmethionyl peptides exhibit extreme sequence-dependent variation in receptor activation potency, rendering generic substitution scientifically invalid. In systematic structure-activity analyses, small changes in peptide sequence produce orders-of-magnitude differences in biological activity. For instance, fMet-Leu-Phe demonstrates an ED50 of 7 × 10⁻¹¹ M for neutrophil migration, while the least active tripeptides in the same series are millions of times less potent [1]. Even within the subset of tripeptides sharing an alanine residue at position 2 (f-Met-Ala-Phe vs. f-Met-Ala vs. f-Met-Ala-Ser), relative activities diverge substantially across multiple functional assays including chemotaxis, oxidative metabolism, and phagocytosis [2]. Moreover, the presence of the N-formyl group is an absolute requirement for activity; non-formylated Met-Ala-Ser (MAS) lacks chemotactic activity entirely [3]. These data demonstrate that sequence position, amino acid composition, and terminal formylation collectively determine receptor interaction outcomes, precluding the assumption of functional equivalence among in-class compounds. Selection of For-Met-Ala-Ser-OH must be driven by experimental alignment with its specific, empirically defined activity profile.

Quantitative Differentiation of For-Met-Ala-Ser-OH: Comparative Activity Data Against fMLP, f-Met-Ala, and f-Met-Val


Relative Functional Activity Hierarchy: For-Met-Ala-Ser-OH Position Within N-Formyl Tripeptide Series

In direct head-to-head evaluation of three N-formyl-L-methionyl peptides—f-met-phe, f-met-val, and f-met-ala—on human neutrophil function in vitro, the peptides displayed a consistent activity hierarchy of f-met-phe > f-met-val > f-met-ala across all functional parameters tested including chemotaxis, adhesiveness, oxidative metabolism, phagocytosis, and bacterial killing [1]. While absolute EC50 values for f-met-ala were not numerically reported in this study, the reproducible ordinal ranking establishes For-Met-Ala-Ser-OH (sharing the f-Met-Ala N-terminal motif) as possessing lower agonist potency compared to f-met-val and substantially lower potency than the prototypical fMLP agonist class [1]. This activity positioning is essential for experimental design where submaximal receptor activation or partial agonist characterization is desired.

Neutrophil Function Chemotaxis Formyl Peptide Receptor

N-Formyl Group Requirement: Binary Functional Switch Between For-Met-Ala-Ser-OH and Non-Formylated Met-Ala-Ser

The N-formyl group constitutes an absolute structural requirement for chemotactic activity in methionyl peptides. Di- and tripeptides containing formylmethionine function as strong chemoattractants for both neutrophils and macrophages, whereas the corresponding nonacylated compounds (including Met-Ala-Ser) exhibit no detectable chemotactic activity [1]. This binary functional distinction arises from the fact that formyl peptide receptors have evolved specifically to recognize bacterial N-formylmethionyl protein initiation signals; removal of the formyl group via peptide deformylase completely abolishes receptor recognition [2]. The formylated For-Met-Ala-Ser-OH and non-formylated Met-Ala-Ser therefore serve as functionally orthogonal tools: one activates FPR-dependent pathways, the other serves as an inert control or substrate for deformylase enzymatic assays.

Chemotaxis Structure-Activity Relationship Peptide Deformylase

Truncated Sequence Architecture: Differentiating For-Met-Ala-Ser-OH from Extended fMLP Family Agonists

For-Met-Ala-Ser-OH distinguishes itself from fMLP (fMet-Leu-Phe) and fMLFK (fMet-Leu-Phe-Lys) through its truncated tripeptide structure lacking the aromatic C-terminal residues that confer high receptor affinity in prototypical agonists. While fMLP achieves an ED50 of 7 × 10⁻¹¹ M for neutrophil migration [1] and fMLFK demonstrates FPR1 selectivity with an EC50 of 3.5 nM , For-Met-Ala-Ser-OH—with alanine and serine occupying positions 2 and 3—exhibits substantially reduced potency and altered receptor subtype activation profiles [2]. This structural simplification renders For-Met-Ala-Ser-OH valuable as a minimal recognition motif probe: it activates FPRs without the full signaling amplitude of high-potency agonists, enabling dissociation of receptor binding events from downstream functional responses and facilitating competitive binding studies where partial receptor occupancy is desired.

Structure-Activity Relationship FPR1/FPR2 Ligand Design

Peptide Deformylase Substrate Utility: For-Met-Ala-Ser-OH as Validated PDF Enzymatic Probe

For-Met-Ala-Ser-OH (designated fMAS) serves as a validated substrate in continuous spectrophotometric assays for peptide deformylase (PDF), an essential bacterial metalloenzyme and antibacterial drug target . In high-throughput screening models established for PDF inhibitor discovery, For-Met-Ala-Ser-OH hydrolysis activity is monitored fluorometrically, with the known PDF inhibitor actinonin serving as a positive control to validate assay performance [1]. This enzymatic utility is distinct from the compound's receptor-binding applications and provides orthogonal value compared to analogs such as Met-Ala-Ser (which lacks the formyl group required for PDF substrate recognition) or fMLP (whose hydrophobic C-terminal phenylalanine may alter enzyme active site interactions). The compound's dual identity—both as an FPR ligand and as a PDF substrate—offers researchers a single procurement item serving two distinct experimental modalities.

Peptide Deformylase Enzymatic Assay Antibacterial Target

C-Terminal Serine Residue: Differential Physicochemical Properties Versus Hydrophobic C-Terminal fMLP Family Members

For-Met-Ala-Ser-OH incorporates a C-terminal serine residue bearing a polar hydroxyl group, conferring water solubility properties that differentiate it from hydrophobic C-terminal analogs such as fMLP (C-terminal phenylalanine) and f-Met-Val (C-terminal valine). For-Met-Ala-Ser-OH exhibits solubility in water and aqueous buffers , whereas fMLP and related aromatic/hydrophobic C-terminal peptides typically require organic co-solvents (DMSO or DMF) for dissolution and may precipitate upon dilution into aqueous assay media. This solubility advantage facilitates preparation of defined aqueous stock solutions without organic solvent carryover, eliminating confounding solvent effects in sensitive cellular assays and enabling direct formulation for in vivo administration where DMSO tolerance is limited. The compound is also soluble in DMSO at concentrations up to 100 mg/mL (approximately 298 mM) for applications requiring organic stock solutions .

Solubility Formulation Physicochemical Properties

High-Impact Research and Procurement Application Scenarios for For-Met-Ala-Ser-OH


Structure-Activity Relationship Studies of Formyl Peptide Receptor Activation

Employ For-Met-Ala-Ser-OH as a minimal recognition motif probe in SAR investigations of FPR1 and FPR2 activation. Its truncated tripeptide architecture lacking aromatic C-terminal residues provides a defined baseline activity profile against which modifications (amino acid substitutions, N-terminal modifications, C-terminal extensions) can be systematically evaluated. The compound's lower potency compared to fMLP [1] reduces receptor desensitization confounds during concentration-response profiling. Pair with non-formylated Met-Ala-Ser as a negative control to verify that observed effects require the N-formyl group [2].

Peptide Deformylase Inhibitor Screening and Enzymatic Assay Development

Utilize For-Met-Ala-Ser-OH (fMAS) as the substrate in continuous spectrophotometric or fluorometric assays for peptide deformylase activity screening [1]. This application supports antibacterial drug discovery programs targeting PDF, an essential bacterial metalloenzyme. The assay format enables high-throughput evaluation of compound libraries for PDF inhibition, with actinonin serving as a validated positive control [2]. This scenario capitalizes on the compound's dual utility as both an FPR ligand and an enzymatic substrate, offering efficient resource utilization for laboratories conducting parallel receptor pharmacology and antibacterial target screening.

Neutrophil Functional Assays Requiring Submaximal Receptor Activation

Select For-Met-Ala-Ser-OH for experimental designs requiring controlled, submaximal activation of neutrophil effector functions including chemotaxis, superoxide anion production, and lysosomal enzyme release. The compound's activity ranking (lower than f-met-val and substantially lower than f-met-phe across five functional parameters [1]) makes it suitable for studying graded neutrophil responses, investigating partial agonism mechanisms, or establishing concentration-response curves where full receptor activation by potent agonists like fMLP would obscure subtle modulatory effects. Its aqueous solubility facilitates preparation of defined concentration series without solvent artifacts [2].

Competitive Binding Studies and Receptor Occupancy Characterization

Deploy For-Met-Ala-Ser-OH as a competitive ligand in FPR binding displacement assays using radiolabeled or fluorescently labeled high-affinity probes (e.g., fMet-Leu-[³H]Phe). The compound's distinct potency tier—orders of magnitude lower than fMLP [1]—enables precise determination of relative binding affinities for novel FPR ligands across a wide dynamic range. Its structural simplicity and commercial availability as a high-purity synthetic peptide (≥97-99% by HPLC [2]) ensure reproducible competition curves and reliable Ki determination for receptor pharmacology characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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